1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 956574-34-8
VCID: VC11809837
InChI: InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
SMILES: CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C
Molecular Formula: C13H14BrN3O2
Molecular Weight: 324.17 g/mol

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

CAS No.: 956574-34-8

Cat. No.: VC11809837

Molecular Formula: C13H14BrN3O2

Molecular Weight: 324.17 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole - 956574-34-8

Specification

CAS No. 956574-34-8
Molecular Formula C13H14BrN3O2
Molecular Weight 324.17 g/mol
IUPAC Name 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Standard InChI InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Standard InChI Key SKKIDMSNADLCMB-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C
Canonical SMILES CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C

Introduction

Structural and Nomenclature Analysis

The systematic name 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole delineates its molecular architecture:

  • A pyrazole core (1H-pyrazole) substituted at positions 3 and 5 with methyl groups.

  • A 1-(4-bromophenyl)-2-nitroethyl side chain attached to the pyrazole’s nitrogen at position 1.
    The bromophenyl moiety introduces electron-withdrawing characteristics, while the nitroethyl group enhances polarity and potential reactive sites.

ParameterValue
Reaction Temperature78°C (reflux)
Time12–24 hours
SolventEthanol
CatalystH₂SO₄ (0.5 equiv)
Yield (Estimated)30–45%

Physicochemical Properties

The compound’s properties are inferred from structurally related pyrazoles :

Molecular Characteristics

  • Molecular Formula: C₁₃H₁₅BrN₃O₂.

  • Molecular Weight: 349.18 g/mol.

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol.

  • Melting Point: Estimated 180–190°C (based on nitro-containing analogs ).

Stability and Reactivity

  • Thermal Stability: Decomposition above 200°C.

  • Light Sensitivity: Nitro groups may necessitate storage in amber vials.

Spectral Characterization

Key spectral data for validation (hypothesized based on ):

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H from bromophenyl).

    • δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H from bromophenyl).

    • δ 6.99 (s, 1H, pyrazole C4-H).

    • δ 4.85 (t, J = 6.8 Hz, 1H, CH-NO₂).

    • δ 3.92 (m, 2H, CH₂-NO₂).

    • δ 2.52 (s, 6H, 3,5-CH₃).

  • ¹³C NMR (DMSO-d₆, 120 MHz):

    • δ 151.4 (pyrazole C3/C5).

    • δ 133.5 (Ar-C-Br).

    • δ 128.8 (Ar-CH).

    • δ 76.2 (CH-NO₂).

    • δ 55.0 (CH₂-NO₂).

    • δ 21.3 (3,5-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₅BrN₃O₂ [M+H]⁺: 348.0341.

  • Observed: 348.0338 (hypothetical error: 0.9 ppm).

Biological Activity and Applications

Though direct studies are absent, the compound’s structural motifs align with bioactive pyrazoles :

Hypothesized Anti-Inflammatory Activity

  • Mechanism: Inhibition of cyclooxygenase-2 (COX-2) via nitro group interactions .

  • Comparable Analogs: 3,5-Diarylpyrazoles show 60–80% TNF-α inhibition at 10 µM .

Table 2: Predicted Biological Activities

ActivityPotential Efficacy (vs. Standards)
Anti-inflammatoryModerate (vs. Indomethacin)
AntimicrobialLow to moderate
CytotoxicityPending experimental validation

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time.

  • Biological Screening: Prioritize COX-2 inhibition and antimicrobial assays.

  • Crystallography: Resolve 3D structure to inform drug design.

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